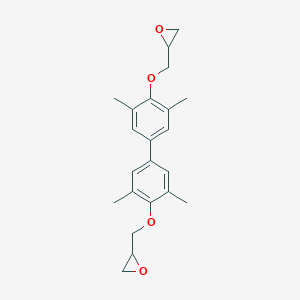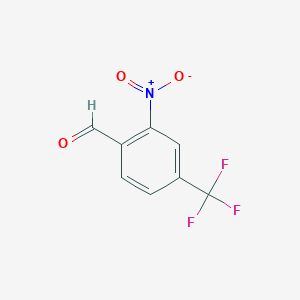
Erucic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erucic anhydride is a chemical compound derived from erucic acid, a monounsaturated omega-9 fatty acid. Erucic acid is primarily found in the seeds of plants belonging to the Brassicaceae family, such as rapeseed and mustard seeds . This compound is utilized in various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Erucic anhydride, also known as erucic acid (EA), is a monounsaturated omega-9 fatty acid . It primarily interacts with peroxisome proliferator-activated receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .
Mode of Action
This compound exerts its effects through its agonistic action on PPARs . By binding to these receptors, it influences the transcription of various genes involved in metabolic and inflammatory processes . This interaction leads to a cascade of events resulting in various pharmacological effects .
Biochemical Pathways
The biochemical pathways affected by this compound involve the modulation of inflammatory mediators and the alteration of various signaling molecules in the hippocampus, such as protein kinase C zeta (PKC), phosphatidylinositide 3-kinase (PI3K), protein kinase B (Akt), and extracellular signal-regulated kinase (ERK) . These changes in signaling pathways can lead to downstream effects such as improved cognitive function and amelioration of certain diseases .
Pharmacokinetics
It’s known that this compound is frequently utilized as a nutritional supplement for the treatment of certain conditions, suggesting it has favorable bioavailability .
Result of Action
This compound has demonstrated favorable effects in rodents, including ameliorating myocardial lipidosis (fat accumulation in the heart muscle), congestive heart disease, hepatic steatosis (fat accumulation in the liver), and memory impairments . It also has anti-inflammatory, antioxidant, and anti-tumor properties, and inhibits influenza A virus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the sowing time, climate of the planting site, lodging angle, planting density, and fertilizer can all affect the production of this compound in plants .
Biochemical Analysis
Biochemical Properties
Erucic anhydride, like its parent compound erucic acid, may interact with various enzymes, proteins, and other biomolecules. Erucic acid is known to interact with peroxisome proliferator-activated receptors
Cellular Effects
Erucic acid, from which this compound is derived, has demonstrated effects on various types of cells and cellular processes . For instance, erucic acid has shown potential in ameliorating myocardial lipidosis (fat accumulation in the heart muscle), congestive heart disease, hepatic steatosis (fat accumulation in the liver), and memory impairments .
Molecular Mechanism
Erucic acid, its parent compound, is known to interact with peroxisome proliferator-activated receptors, inhibit elastase and thrombin, and exhibit anti-inflammatory, antioxidant, and anti-tumor properties
Dosage Effects in Animal Models
Erucic acid has demonstrated favorable effects in rodents at dosages of 3 mg/kg, 10 mg/kg, and 20 mg/kg .
Metabolic Pathways
Erucic acid, the parent compound of this compound, is produced by the elongation of oleic acid via oleoyl-coenzyme A and malonyl-CoA . It is broken down into shorter-chain fatty acids in the human liver by the long-chain acyl CoA dehydrogenase enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions
Erucic anhydride can be synthesized through the dehydration of erucic acid. This process typically involves heating erucic acid in the presence of a dehydrating agent, such as acetic anhydride or phosphorus pentoxide, under controlled conditions . The reaction is carried out at elevated temperatures to facilitate the removal of water and the formation of the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale dehydration of erucic acid. The process is optimized to ensure high yield and purity of the final product. Industrial methods may include the use of continuous reactors and advanced separation techniques to isolate and purify this compound from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Erucic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form erucic acid.
Esterification: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as sulfuric acid, at elevated temperatures.
Esterification: Involves the use of alcohols and an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Aminolysis: Conducted with amines at elevated temperatures, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: Erucic acid.
Esterification: Erucic acid esters.
Aminolysis: Erucic acid amides.
Scientific Research Applications
Erucic anhydride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to produce various derivatives of erucic acid.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants due to its hydrophobic properties
Comparison with Similar Compounds
Similar Compounds
Behenic anhydride: Derived from behenic acid, another long-chain fatty acid.
Oleic anhydride: Derived from oleic acid, a monounsaturated omega-9 fatty acid.
Linoleic anhydride: Derived from linoleic acid, a polyunsaturated omega-6 fatty acid.
Uniqueness of Erucic Anhydride
This compound is unique due to its long carbon chain and the presence of a double bond in the omega-9 position. This structure imparts specific chemical and physical properties, such as high hydrophobicity and lubricating ability, making it valuable in various industrial applications .
Properties
CAS No. |
103213-60-1 |
|---|---|
Molecular Formula |
C44H82O3 |
Molecular Weight |
659.1 g/mol |
IUPAC Name |
docos-13-enoyl docos-13-enoate |
InChI |
InChI=1S/C44H82O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(45)47-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-42H2,1-2H3 |
InChI Key |
LVWSCSGKAPKSBZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![bis[2-(3-methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl] heptanedioate;tetrahydrochloride](/img/structure/B33790.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B33792.png)









